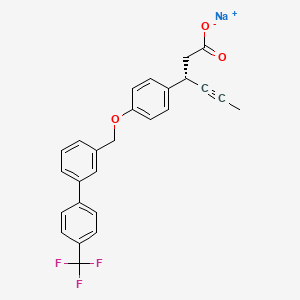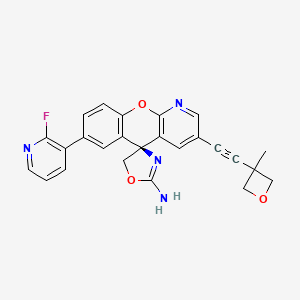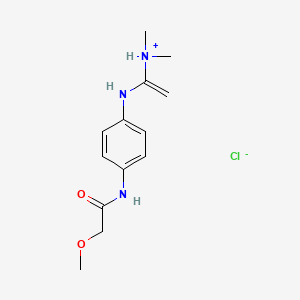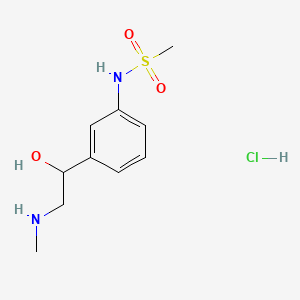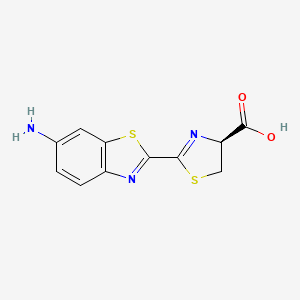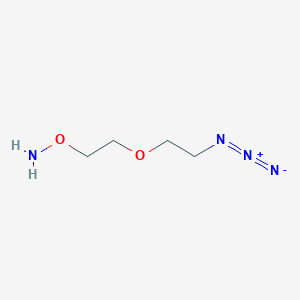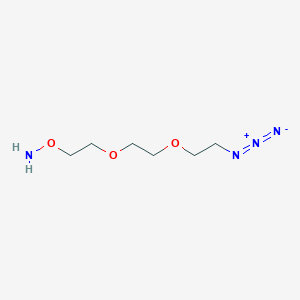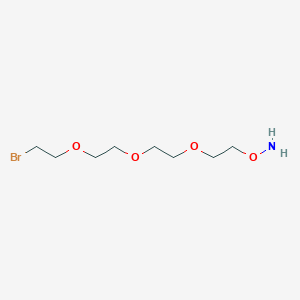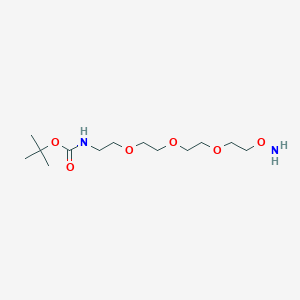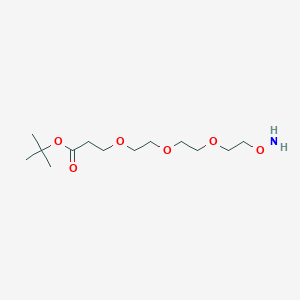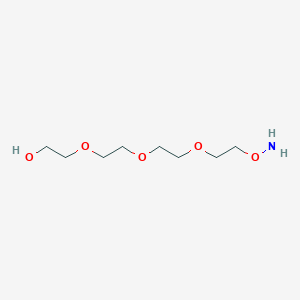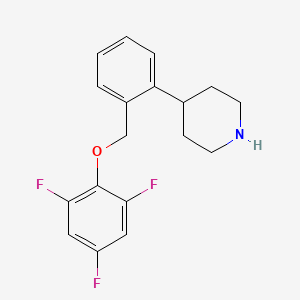
Ampreloxetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ampreloxetine is a novel, selective, long-acting norepinephrine reuptake inhibitor. It is primarily being investigated for its potential to treat symptomatic neurogenic orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing, which can lead to dizziness and fainting . This compound is also being explored for its efficacy in treating conditions such as attention-deficit/hyperactivity disorder and fibromyalgia .
Scientific Research Applications
Ampreloxetine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of norepinephrine reuptake inhibition and to develop new inhibitors with improved efficacy and safety profiles.
Biology: In biological research, this compound is used to investigate the role of norepinephrine in various physiological processes, including blood pressure regulation and neurotransmission.
Medicine: Clinically, this compound is being explored for its potential to treat neurogenic orthostatic hypotension, attention-deficit/hyperactivity disorder, and fibromyalgia. .
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new therapeutic agents targeting norepinephrine reuptake
Preparation Methods
The synthesis of Ampreloxetine involves several steps, starting from the appropriate precursor compounds. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of a piperidine derivative with a trifluoromethyl phenol derivative under controlled conditions.
Purification and isolation: The resulting compound is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Industrial production: On an industrial scale, the production of this compound would involve optimization of reaction conditions to maximize yield and minimize impurities. .
Chemical Reactions Analysis
Ampreloxetine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents include halides and alkoxides.
Major products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Mechanism of Action
Ampreloxetine exerts its effects by selectively inhibiting the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons. By inhibiting this transporter, this compound increases the concentration of norepinephrine in the synaptic cleft, enhancing its availability to bind to adrenergic receptors. This leads to increased sympathetic tone and improved blood pressure regulation in patients with neurogenic orthostatic hypotension .
Comparison with Similar Compounds
Ampreloxetine is unique in its selectivity and long-acting nature compared to other norepinephrine reuptake inhibitors. Similar compounds include:
Atomoxetine: Another norepinephrine reuptake inhibitor used primarily for the treatment of attention-deficit/hyperactivity disorder.
Reboxetine: A norepinephrine reuptake inhibitor used for the treatment of depression.
Duloxetine: A serotonin-norepinephrine reuptake inhibitor used for the treatment of depression and anxiety disorders.
This compound’s unique properties, such as its selectivity and long duration of action, make it a promising candidate for the treatment of neurogenic orthostatic hypotension and other conditions involving norepinephrine dysregulation .
Properties
CAS No. |
1227056-84-9 |
|---|---|
Molecular Formula |
C18H18F3NO |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine |
InChI |
InChI=1S/C18H18F3NO/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12/h1-4,9-10,12,22H,5-8,11H2 |
InChI Key |
TZIALEBTHQWNAO-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TD-9855; TD9855; TD 9855; Ampreloxetine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


